molecular formula C10H12N4O B3037139 3-Benzimidazolyl-1-(hydroxyimino)propylamine CAS No. 4404-30-2

3-Benzimidazolyl-1-(hydroxyimino)propylamine

Cat. No.: B3037139
CAS No.: 4404-30-2
M. Wt: 204.23 g/mol
InChI Key: NTPXAUUVKOTUGX-UHFFFAOYSA-N
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Description

3-Benzimidazolyl-1-(hydroxyimino)propylamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound, which is a fusion of benzene and imidazole. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Benzimidazolyl-1-(hydroxyimino)propylamine are not fully understood yet. Benzimidazoles are known to possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses .

Cellular Effects

The cellular effects of this compound are currently unknown. Benzimidazole derivatives have been intensively studied for their effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of this compound is not yet fully elucidated. Benzimidazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzimidazolyl-1-(hydroxyimino)propylamine typically involves the reaction of benzimidazole with appropriate reagents to introduce the hydroxyimino and propylamine groups. One common method involves the reaction of benzimidazole with hydroxylamine and a suitable alkylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Benzimidazolyl-1-(hydroxyimino)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

3-Benzimidazolyl-1-(hydroxyimino)propylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzimidazolyl-1-(hydroxyimino)propylamine is unique due to the presence of both hydroxyimino and propylamine groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse applications in various fields of research .

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-10(13-15)5-6-14-7-12-8-3-1-2-4-9(8)14/h1-4,7,15H,5-6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPXAUUVKOTUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694344
Record name 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4404-30-2
Record name 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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